1-Azaspiro[3.3]heptane oxalate
Description
Architectural Uniqueness and Strain in Spirocyclic Organic Scaffolds
Spiro compounds are characterized by a unique architecture where at least two rings are connected by a single, shared atom, known as the spiroatom. wikipedia.org This tetrahedral sp³-hybridized carbon atom forces the planes of the two rings into a perpendicular or orthogonal arrangement, creating an inherently three-dimensional structure. acs.orgrsc.org This rigid, non-planar geometry is a departure from the "flatland" of traditional aromatic building blocks and offers a way to explore new chemical space. rsc.orgexlibrisgroup.com The fixed orientation of substituents in three-dimensional space can lead to improved target selectivity and metabolic stability in drug candidates. rsc.org
A key feature of smaller spirocyclic systems, such as those containing cyclopropane (B1198618) or cyclobutane (B1203170) rings, is the presence of significant ring strain. wikipedia.orgrsc.orgresearchgate.net This strain energy, arising from distorted bond angles and eclipsed conformations, is a powerful tool in chemical synthesis. rsc.org It can be harnessed to promote reactivity and enable the construction of complex molecular architectures under mild conditions. rsc.org While larger spirocycles like the symmetric isomer of spiroundecane are not strained, the smaller members of the class possess considerable strain, which influences their chemical behavior. wikipedia.org The unique 3D structure, combined with the potential for strain-release-driven reactions, makes spirocyclic scaffolds highly attractive in contemporary organic synthesis and drug discovery. rsc.orgresearchgate.net
The Azetidine (B1206935) Ring System within Constrained Architectures: A Research Perspective
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has garnered increasing interest in medicinal chemistry. nih.govmdpi.com Its inclusion in molecular design is often driven by the need for small, polar, and non-planar motifs. researchgate.net The reactivity of azetidines is influenced by considerable ring strain, yet they are significantly more stable and easier to handle than their three-membered aziridine (B145994) counterparts. researchgate.net This balance of stability and reactivity allows for unique chemical transformations under specific conditions. researchgate.net
When incorporated into constrained architectures like spirocycles, the azetidine ring imparts specific conformational rigidity. bham.ac.uknih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty associated with a molecule binding to its biological target, potentially increasing affinity and selectivity. The azetidine ring has been successfully used to constrain linkers in bioactive molecules and as a replacement for more flexible units. nih.gov Research has demonstrated that the azetidine ring can direct chemical reactions to specific positions on adjacent aromatic rings, showcasing its utility in controlling regioselectivity during synthesis. researchgate.net The growing availability of synthetic methods and building blocks has further fueled the application of azetidines in contemporary drug discovery programs. nih.gov
Overview of Azaspiro[3.3]heptane Frameworks in Contemporary Chemical Research
Azaspiro[3.3]heptane frameworks, which feature two four-membered rings spirally fused around a central carbon, have become valuable scaffolds in medicinal chemistry. rsc.org These structures are of particular interest as "bioisosteres"—substitutes for more common ring systems like piperidine (B6355638), morpholine, and piperazine (B1678402). rsc.orgresearchgate.net The replacement of these traditional six-membered rings with a rigid, three-dimensional azaspiro[3.3]heptane core can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity. rsc.orgrsc.org
For example, 2,6-diazaspiro[3.3]heptane has been used as a piperazine surrogate, leading to improved target selectivity in certain drug candidates. rsc.org Similarly, 2-oxa-6-azaspiro[3.3]heptane is a well-established bioisostere for morpholine. rsc.orgthieme-connect.com The development of efficient and scalable synthetic routes to these frameworks is an active area of research, as their utility in drug discovery programs is widely recognized. rsc.orgnih.govacs.org The ability to functionalize these scaffolds at multiple positions allows for the precise placement of substituents in three-dimensional space, making them highly attractive for creating novel chemical entities and exploring new areas of chemical space. rsc.orglookchem.comresearchgate.net The inherent stability and unique structural characteristics of the azaspiro[3.3]heptane core are expected to lead to its wide application in the future of drug design. nih.govlookchem.com
Academic Context and Research Significance of 1-Azaspiro[3.3]heptane Oxalate (B1200264) as a Unique Chemical Entity
Within the broader family of azaspirocycles, 1-Azaspiro[3.3]heptane has been identified as a next-generation bioisostere of piperidine. rsc.orgresearchgate.net Its structure, where the nitrogen atom is adjacent to the spirocyclic center, distinguishes it from its more studied 2-azaspiro[3.3]heptane isomer. rsc.org Biological evaluation has shown that 1-azaspiro[3.3]heptane exhibits basicity, solubility, and lipophilicity comparable to piperidine, validating its potential as a structural surrogate. rsc.orgresearchgate.net
The synthesis of the 1-azaspiro[3.3]heptane core has been achieved through key steps such as a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, followed by reduction of the lactam ring. researchgate.netresearchgate.net The incorporation of this novel core into the structure of the anesthetic drug Bupivacaine, replacing the original piperidine fragment, resulted in a new, patent-free analogue with high activity. researchgate.netresearchgate.net
1-Azaspiro[3.3]heptane is often prepared, stored, and handled as its oxalate salt. chemscene.com The formation of an oxalate salt can improve the stability and handling of the parent amine. While other salts like hydrochlorides and sulfonates have been explored for similar spirocyclic amines to improve properties like solubility, the oxalate remains a common form for many of these building blocks. thieme-connect.comthieme-connect.com The academic significance of 1-Azaspiro[3.3]heptane oxalate lies in its role as a key building block, providing researchers with a unique, rigid, and three-dimensional scaffold for the design and synthesis of new chemical entities with potentially superior pharmacological profiles. researchgate.netresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2H2O4/c1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZGPEQYYHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743417 | |
| Record name | Oxalic acid--1-azaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-15-4, 51392-72-4 | |
| Record name | 1-Azaspiro[3.3]heptane, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--1-azaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for the 1 Azaspiro 3.3 Heptane Core and Its Oxalate Salt
Retrosynthetic Analysis of the 1-Azaspiro[3.3]heptane Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgicj-e.org For the 1-azaspiro[3.3]heptane scaffold, a primary disconnection can be envisioned across the C-N bonds of the azetidine (B1206935) ring. This leads to precursors that can be assembled through intramolecular cyclization. A more common and powerful retrosynthetic strategy, however, involves a [2+2] cycloaddition, which simplifies the bicyclic system into two acyclic or monocyclic components.
A key disconnection strategy for the 1-azaspiro[3.3]heptane core is rooted in the formation of a β-lactam intermediate. This approach breaks the spirocycle down into a cyclobutane-containing alkene and an isocyanate. The subsequent reduction of the β-lactam carbonyl group furnishes the desired azetidine ring of the spirocycle. This retrosynthetic pathway is particularly advantageous as it leverages the well-established chemistry of [2+2] cycloadditions to construct the strained four-membered rings.
Classical and Established Synthetic Routes to Azaspiro[3.3]heptane Derivatives
Classical approaches to the 1-azaspiro[3.3]heptane system have laid the groundwork for the synthesis of a wide array of derivatives. These methods are characterized by their reliability and have been instrumental in making this scaffold accessible for medicinal chemistry applications.
Intramolecular Cyclization Reactions for Azaspiro[3.3]heptane Ring Formation
Intramolecular cyclization is a fundamental strategy for the formation of cyclic structures, including the azetidine ring of the 1-azaspiro[3.3]heptane system. This approach typically involves a precursor molecule containing both a nucleophilic amine and a suitable electrophilic center, appropriately positioned to facilitate the formation of the four-membered ring. The cyclization strategy is a widely used approach in drug discovery for creating spiro rings. nih.gov
One common method involves the intramolecular nucleophilic substitution of a leaving group, such as a halide or a sulfonate ester, by an amino group. For instance, a 3-(aminomethyl)-3-(hydroxymethyl)cyclobutanol precursor can be converted to a dihalo- or disulfonate-functionalized intermediate, which then undergoes intramolecular cyclization upon treatment with a base to yield the 1-azaspiro[3.3]heptane core. The efficiency of these reactions is often dependent on the nature of the leaving group and the reaction conditions employed to favor the formation of the strained azetidine ring.
Intermolecular Cycloaddition Strategies in Spiroazetidine Construction, with Focus on Thermal [2+2] Cycloaddition
Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and convergent approach to the synthesis of the 1-azaspiro[3.3]heptane scaffold. A key and widely adopted method involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam intermediate. researchgate.netresearchgate.net
A prominent example is the reaction of methylenecyclobutane with chlorosulfonyl isocyanate (CSI), which proceeds readily to afford the corresponding N-chlorosulfonyl-β-lactam. Subsequent reductive removal of the chlorosulfonyl group and reduction of the lactam carbonyl are required to complete the synthesis of the 1-azaspiro[3.3]heptane. A significant advancement in this area is the use of Graf's isocyanate (ClO2S-NCO), which readily undergoes thermal [2+2] cycloaddition with endocyclic alkenes to yield spirocyclic β-lactams. researchgate.netresearchgate.net These intermediates can then be reduced, often using reagents like alane, to produce the final 1-azaspiro[3.3]heptane product. researchgate.netresearchgate.net This two-step sequence is highly efficient and has been successfully applied to the gram-scale synthesis of various substituted 1-azaspiro[3.3]heptanes. researchgate.net
| Alkene Reactant | Isocyanate Reactant | Intermediate | Final Product | Reference |
| Methylenecyclobutane | Chlorosulfonyl isocyanate | N-Chlorosulfonyl-1-azaspiro[3.3]heptan-2-one | 1-Azaspiro[3.3]heptane | researchgate.netresearchgate.net |
| Substituted Methylenecyclobutanes | Graf's isocyanate | Substituted N-sulfonyl-1-azaspiro[3.3]heptan-2-ones | Substituted 1-Azaspiro[3.3]heptanes | researchgate.net |
Multicomponent Reaction Strategies for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are increasingly utilized in drug discovery for the rapid generation of molecular diversity. rsc.org While the direct assembly of the 1-azaspiro[3.3]heptane core via a single MCR is not widely documented, MCRs can be strategically employed to synthesize key precursors that can then be further elaborated to the target scaffold.
For example, Passerini and Ugi reactions, which are isocyanide-based MCRs, can be used to generate highly functionalized acyclic intermediates. researchgate.netnih.gov These intermediates, containing appropriate functional groups, could be designed to undergo subsequent cyclization reactions to form the azetidine and cyclobutane (B1203170) rings of the 1-azaspiro[3.3]heptane system. The Strecker reaction, another classic MCR, can be used to synthesize α-amino nitriles, which are versatile precursors for various nitrogen-containing heterocycles. nih.gov
Modern and Advanced Synthetic Strategies for the 1-Azaspiro[3.3]heptane System
Recent advances in synthetic methodology have provided more sophisticated and efficient routes to the 1-azaspiro[3.3]heptane scaffold, often employing catalytic and stereoselective transformations.
Catalytic Protocols for Efficient Ring Construction
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of 1-azaspiro[3.3]heptane synthesis, catalytic protocols have been developed to facilitate key ring-forming reactions.
Visible light-mediated photocatalysis has emerged as a powerful tool for the construction of strained ring systems. nih.gov For instance, the intermolecular [2+2] photocycloaddition of alkenes with imines or their derivatives can be catalyzed by iridium or other photosensitizers to produce azetidines. This strategy can be applied to the synthesis of the 1-azaspiro[3.3]heptane core by using a suitable cyclobutane-containing alkene.
Furthermore, asymmetric catalysis has been successfully employed to control the stereochemistry of substituted 1-azaspiro[3.3]heptanes. One notable example is the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl imines (Davis-Ellman imines). This method allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes in a three-step process with high yields and diastereoselectivities. rsc.org Such asymmetric strategies are crucial for the synthesis of single-enantiomer drug candidates.
Palladium-catalyzed cross-coupling reactions have also been utilized in the functionalization of related diazaspiro[3.3]heptane systems, demonstrating the utility of catalytic methods in elaborating the core scaffold. acs.org
Stereoselective Synthesis of Substituted Azaspiro[3.3]heptanes
The development of stereoselective methods for the synthesis of substituted azaspiro[3.3]heptanes is crucial for the exploration of their therapeutic potential, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Research in this area has led to several effective strategies for controlling the three-dimensional arrangement of substituents on the azaspiro[3.3]heptane core.
Another powerful strategy for the enantioselective synthesis of related spirocyclic systems is the rhodium-catalyzed cyclopropanation of exocyclic olefins. nih.gov This method has been successfully applied to the synthesis of azaspiro[n.2]alkanes, including derivatives of azaspiro[3.3]heptane, with high yields and excellent enantioselectivity. nih.gov The choice of the chiral dirhodium tetracarboxylate catalyst is critical for achieving high levels of asymmetric induction. nih.gov This approach is versatile, tolerating a range of functionalities on the diazoacetate component. nih.gov
The following table summarizes key findings from these stereoselective synthetic methodologies.
| Methodology | Key Reagents | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Diastereoselective Addition | Ethyl cyclobutanecarboxylate, Davis–Ellman's imines, LiHMDS | 1-Substituted 2-azaspiro[3.3]heptanes | Up to 90% | Up to 98:2 | N/A | rsc.orgrsc.org |
| Rhodium-Catalyzed Cyclopropanation | Exocyclic methylene (B1212753) azaspiro[3.3]heptane, aryldiazoacetates, Rh₂(S-p-PhTPCP)₄ | Spirocyclopropyl azaspiro[3.3]heptanes | Good | N/A | Up to 98% | nih.gov |
Flow Chemistry Approaches to Spirocyclic Azetidines
Continuous flow chemistry has gained significant traction as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgscielo.br The application of microreactor technology and flow chemistry is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. beilstein-journals.org
While specific examples detailing the synthesis of 1-azaspiro[3.3]heptane itself using flow chemistry are not extensively documented in the reviewed literature, the synthesis of related spirocyclic azetidines and other heterocycles has been successfully demonstrated using this technology. For instance, a robust and mild flow technology-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.net This process involves the continuous flow generation of a lithiated intermediate followed by its reaction with a suitable electrophile. researchgate.net
The principles of flow chemistry can be broadly applied to the synthesis of spirocyclic azetidines like 1-azaspiro[3.3]heptane. A typical flow setup might involve pumping a solution of the starting materials through a heated or cooled capillary or microchip reactor, potentially packed with a solid-supported catalyst or reagent. nih.gov The short residence times and high surface-area-to-volume ratio in microreactors can lead to increased reaction rates and higher yields compared to traditional batch processes. beilstein-journals.org Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, eliminating the need for isolation and purification of intermediates. nih.gov
The potential benefits of employing flow chemistry for the synthesis of 1-azaspiro[3.3]heptane and its derivatives are summarized in the table below.
| Flow Chemistry Feature | Advantage in Spirocyclic Azetidine Synthesis | Reference |
| Enhanced Heat and Mass Transfer | Improved control over exothermic cyclization reactions, leading to higher selectivity and safety. | beilstein-journals.org |
| Precise Control of Reaction Parameters | Optimization of temperature, pressure, and residence time for improved yields and purity. | nih.gov |
| Automation and Scalability | Potential for continuous production and straightforward scaling up by numbering-up or increasing reactor size. | scielo.br |
| Handling of Hazardous Intermediates | In-situ generation and immediate consumption of unstable or hazardous intermediates, minimizing risk. | researchgate.net |
Methodologies for Oxalate (B1200264) Salt Formation and Crystallization of 1-Azaspiro[3.3]heptane Oxalate
The isolation and purification of amine-containing compounds are often facilitated by their conversion to crystalline salts. For 1-azaspiro[3.3]heptane, the oxalate salt is a commonly prepared and handled form. myskinrecipes.comsynblock.commyskinrecipes.comchemicalbook.com The formation of the oxalate salt typically involves the reaction of the free base of 1-azaspiro[3.3]heptane with oxalic acid in a suitable solvent.
A general procedure for the formation of amine oxalate salts involves dissolving the free base in a solvent such as isopropanol or methanol. thieme.desciencemadness.org A solution of one equivalent of oxalic acid in the same or a compatible solvent is then added to the amine solution. sciencemadness.org The formation of the salt can lead to spontaneous precipitation, or it can be induced by cooling the solution, reducing the solvent volume, or adding an anti-solvent such as diethyl ether. sciencemadness.org The resulting crystalline solid can then be isolated by filtration, washed with a suitable solvent to remove any excess acid or impurities, and dried. sciencemadness.org
For instance, in the case of the related 2-oxa-6-azaspiro[3.3]heptane, the oxalate salt is formed by treating a filtrate containing the free base with oxalic acid. thieme.de Another general method describes dissolving the amine freebase in isopropanol and adding it dropwise to a solution of anhydrous oxalic acid in isopropanol, which can lead to the precipitation of the oxalate salt. sciencemadness.org If precipitation is not immediate, the addition of diethyl ether and cooling can facilitate crystallization. sciencemadness.org
The choice of solvent is critical for obtaining a crystalline product with good yield and purity. The ideal solvent system should provide good solubility for the reactants (the free base and oxalic acid) but poor solubility for the resulting oxalate salt. The crystallization process itself can be optimized by controlling the rate of cooling and the degree of supersaturation to influence crystal size and morphology.
The table below outlines a general methodology for the preparation and crystallization of this compound based on established procedures for similar compounds.
| Step | Procedure | Key Parameters | Reference |
| 1. Dissolution | Dissolve the free base of 1-azaspiro[3.3]heptane in a suitable solvent (e.g., methanol, isopropanol). | Solvent choice, concentration. | thieme.desciencemadness.org |
| 2. Acid Addition | Add a solution of one equivalent of oxalic acid in a suitable solvent to the amine solution. | Stoichiometry, rate of addition. | sciencemadness.org |
| 3. Crystallization | Induce crystallization by cooling, solvent evaporation, or addition of an anti-solvent (e.g., diethyl ether). | Temperature, time, anti-solvent. | sciencemadness.org |
| 4. Isolation | Isolate the crystalline solid by filtration. | --- | sciencemadness.org |
| 5. Washing and Drying | Wash the crystals with a cold solvent or an anti-solvent and dry under vacuum. | Washing solvent, drying temperature and time. | sciencemadness.org |
Chemical Reactivity, Transformations, and Derivatization of the 1 Azaspiro 3.3 Heptane Oxalate Scaffold
Reactions of the Azetidine (B1206935) Ring System within 1-Azaspiro[3.3]heptane
The reactivity of the 1-azaspiro[3.3]heptane system is dominated by the chemistry of the embedded azetidine ring. This four-membered heterocycle, while strained, is significantly more stable than its three-membered aziridine (B145994) counterpart, allowing for a range of selective transformations.
Nucleophilic Ring-Opening and Functionalization Strategies
The azetidine ring in 1-azaspiro[3.3]heptane is generally stable and resistant to nucleophilic ring-opening reactions under standard conditions. Unlike the more labile aziridines, the four-membered ring requires activation to facilitate cleavage. This activation is typically achieved by N-acylation or N-sulfonylation, which enhances the electrophilicity of the ring carbons.
While specific examples of nucleophilic ring-opening of the 1-azaspiro[3.3]heptane parent system are not extensively documented, reflecting its inherent stability, general principles of azetidine chemistry can be applied. For instance, N-activated azetidines can undergo ring-opening with various nucleophiles, such as organometallics, halides, and oxygen or sulfur nucleophiles, usually under acidic conditions. The regioselectivity of the attack is influenced by both steric and electronic factors. In the context of the spiro[3.3]heptane framework, any such ring-opening would lead to functionalized cyclobutane (B1203170) derivatives, representing a potential but underexplored strategy for scaffold modification.
Electrophilic Transformations at the Nitrogen Atom
The nitrogen atom of the azetidine ring is a primary site for electrophilic functionalization. As a secondary amine, it readily participates in a variety of classical nitrogen-centered reactions. These transformations are crucial for modulating the compound's properties and for its incorporation into larger molecular architectures.
Common electrophilic transformations include:
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated under standard conditions. libretexts.orglibretexts.org These reactions are fundamental for introducing substituents that can interact with biological targets or serve as handles for further chemical modification.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed to form N-aryl derivatives of related azaspiro[3.3]heptane systems. uniba.it This reaction demonstrates the compatibility of the scaffold with modern cross-coupling methodologies, enabling the synthesis of a diverse range of analogues.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, provides N-sulfonylated products. uniba.it This not only serves as a protection strategy but also activates the azetidine ring, as mentioned previously.
N-Protection: The nitrogen is frequently protected with groups like tert-butoxycarbonyl (Boc) using Boc anhydride. This is a key step in multi-step synthetic sequences, allowing for controlled reactivity at other positions of the molecule before deprotection to reveal the free amine. researchgate.net
These electrophilic transformations at the nitrogen atom are well-established and form the basis for the synthesis of a vast library of 1-azaspiro[3.3]heptane derivatives.
Reactions at Exocyclic and Bridgehead Positions of the Spiro[3.3]heptane System
Functionalization of the carbon framework of the 1-azaspiro[3.3]heptane core presents a greater challenge due to the lower reactivity of the C-H bonds compared to the nucleophilic nitrogen. However, strategies have been developed to introduce substituents onto the cyclobutane rings.
A notable methodology involves the directed metallation of an N-protected 1-azaspiro[3.3]heptane. Specifically, N-Boc-1-azaspiro[3.3]heptane can be deprotonated at the C3 position (adjacent to the nitrogen) using a strong base such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated intermediate can then be trapped with a variety of electrophiles to yield 3-substituted derivatives. researchgate.netresearchgate.net
This approach has been successfully applied to introduce a range of functional groups at the C3 position, as detailed in the table below.
| Electrophile | Reagent | Product | Yield (%) |
| Alkyl iodide | Alk-I | 3-Alkyl-1-azaspiro[3.3]heptane | Varies |
| Alkyl bromide | Alk-Br | 3-Alkyl-1-azaspiro[3.3]heptane | Varies |
| Ketone | R-CO-R' | 3-(Hydroxy-dialkyl-methyl)-1-azaspiro[3.3]heptane | Varies |
| Methyl iodide | MeI | 3-Methyl-1-azaspiro[3.3]heptane | Varies |
| Dimethyl disulfide | Me-S-S-Me | 3-(Methylthio)-1-azaspiro[3.3]heptane | Varies |
Table 1: Examples of Electrophiles Used in the Functionalization of N-Boc-1-azaspiro[3.3]heptane at the C3 Position. Data sourced from published research. researchgate.netresearchgate.net
This directed lithiation strategy provides a powerful tool for elaborating the carbon skeleton of the 1-azaspiro[3.3]heptane scaffold, enabling the synthesis of derivatives with precise control over the substituent placement.
Strain-Release Processes and Rearrangement Reactions
The spiro[3.3]heptane framework possesses significant ring strain due to the presence of two fused four-membered rings. This inherent strain can be harnessed as a driving force for chemical transformations. rsc.org While rearrangement reactions originating directly from the 1-azaspiro[3.3]heptane core are not commonly reported, related systems demonstrate the potential for such processes.
A pertinent example is the 'strain-relocating' semipinacol rearrangement observed in the synthesis of spiro[3.3]heptan-1-ones. nih.govresearchgate.netnih.gov In this reaction, a 1-bicyclobutylcyclopropanol intermediate, formed from the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent, undergoes an acid-catalyzed rearrangement. nih.govresearchgate.netnih.gov The release of strain from the highly energetic bicyclo[1.1.0]butane moiety drives the enamine.netnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation to form the more stable spiro[3.3]heptanone core. nih.govresearchgate.netnih.gov
This example illustrates how the high strain energy of related spirocyclic and bicyclic systems can be exploited to construct the spiro[3.3]heptane framework. It suggests that under appropriate conditions, the strain within the 1-azaspiro[3.3]heptane system could potentially be leveraged to drive skeletal rearrangements, although this remains an area for future investigation.
Development of Synthetic Derivatives and Analogues of the 1-Azaspiro[3.3]heptane Core
The primary impetus for the derivatization of the 1-azaspiro[3.3]heptane core is its successful application as a piperidine (B6355638) bioisostere in drug discovery. researchgate.netenamine.netnih.gov The synthesis of a wide array of derivatives and analogues is crucial for exploring the structure-activity relationships of drug candidates and for fine-tuning their pharmacokinetic properties.
Key strategies for the development of these derivatives include:
Modular Synthesis: A common synthetic route to substituted 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between a substituted endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam. researchgate.net Subsequent reduction of the β-lactam ring, typically with alane, yields the desired 1-azaspiro[3.3]heptane derivative. researchgate.net This modular approach allows for the introduction of diversity at the carbon framework from the outset.
Functional Group Interconversion: As described in section 3.2, functional groups introduced at the C3 position can be further manipulated. For example, the reduction of ester or nitrile groups on the scaffold can provide alcohol or amine functionalities, respectively, which can then be used as points for further derivatization. researchgate.net
Medicinal Chemistry Applications: The 1-azaspiro[3.3]heptane core has been incorporated into analogues of existing drugs, such as the local anesthetic bupivacaine, resulting in novel compounds with potentially improved properties. researchgate.net This highlights the value of the scaffold in generating new intellectual property and exploring novel chemical space.
The development of highly functionalized 1-azaspiro[3.3]heptane building blocks, often carrying multiple "exit vectors" for further chemistry, is an active area of research, driven by the demand for novel, three-dimensional scaffolds in drug design. researchgate.netacs.org
Mechanistic Investigations and Reaction Pathway Elucidation in 1 Azaspiro 3.3 Heptane Chemistry
Elucidation of Key Steps in 1-Azaspiro[3.3]heptane Scaffold Construction
The construction of the 1-azaspiro[3.3]heptane core predominantly proceeds through a multi-step synthetic sequence, with the key steps being a [2+2] cycloaddition followed by a reduction. acs.orgscienceopen.comnih.gov This pathway commences with commercially available starting materials, ensuring the scalability and practicality of the synthesis.
The initial and most critical step in forming the spirocyclic framework is a thermal [2+2] cycloaddition reaction. researchgate.net This involves the reaction of an endocyclic alkene, such as methylenecyclobutane, with Graf isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO). researchgate.netresearchgate.net This cycloaddition yields a spirocyclic β-lactam intermediate. The concerted nature of this pericyclic reaction is favored by the strained nature of the reactants and proceeds thermally to construct the four-membered lactam ring fused to the cyclobutane (B1203170) ring at the spiro-center.
The subsequent key step is the reduction of the spirocyclic β-lactam. researchgate.net This transformation is critical as it converts the lactam into the desired saturated azetidine (B1206935) ring of the 1-azaspiro[3.3]heptane scaffold. Various reducing agents have been explored for this purpose, with alane (AlH₃) proving to be particularly effective in achieving the desired transformation without significant side reactions. researchgate.netresearchgate.net The mechanism of this reduction involves the complexation of the aluminum hydride species to the carbonyl oxygen of the β-lactam, followed by hydride delivery to the carbonyl carbon. A subsequent intramolecular rearrangement and hydrolysis work-up yields the final 1-azaspiro[3.3]heptane.
| Step | Reaction Type | Reactants | Key Intermediate/Product | Significance |
|---|---|---|---|---|
| 1 | [2+2] Cycloaddition | Endocyclic Alkene + Graf Isocyanate | Spirocyclic β-lactam | Forms the core spirocyclic structure |
| 2 | Reduction | Spirocyclic β-lactam + Alane | 1-Azaspiro[3.3]heptane | Generates the final saturated azetidine ring |
Mechanisms of Ring-Opening and Functionalization Reactions
The high degree of ring strain in the 1-azaspiro[3.3]heptane system might suggest a propensity for ring-opening reactions. However, the scaffold exhibits considerable stability, and undesired ring-opening is often a competing side reaction during its synthesis rather than a designed transformation. researchgate.net For instance, the use of certain reducing agents like borane dimethyl sulfide complex (BH₃·Me₂S) or lithium aluminum hydride (LiAlH₄) for the reduction of the β-lactam intermediate can lead to cleavage of the lactam ring, resulting in the formation of an amino alcohol as a byproduct. researchgate.net
Conversely, the functionalization of the pre-formed 1-azaspiro[3.3]heptane scaffold is a more common and synthetically useful endeavor. These reactions typically involve the nitrogen atom or the carbon atoms of the azetidine rings.
N-Functionalization: The secondary amine of the 1-azaspiro[3.3]heptane core is readily functionalized through standard procedures. N-alkylation, N-acylation, and N-arylation reactions can be performed to introduce a wide range of substituents. The mechanism for these reactions follows the typical nucleophilic character of the nitrogen atom. For instance, in an N-acylation reaction, the nitrogen lone pair attacks the electrophilic carbonyl carbon of an acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product.
C-Functionalization: Functionalization at the carbon atoms of the azetidine rings often requires initial deprotonation. The use of a strong base, such as lithium diisopropylamide (LDA), can facilitate the removal of a proton alpha to the nitrogen, generating a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or ketones, to introduce substituents at the C2 or C6 position of the spirocycle.
Characterization of Reactive Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the characterization of transient species, including reactive intermediates and the understanding of transition state geometries and energies.
Reactive Intermediates: The most significant and isolable reactive intermediate in the primary synthesis of 1-azaspiro[3.3]heptane is the spirocyclic β-lactam. researchgate.net This intermediate is typically characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography can also be employed to definitively determine its three-dimensional structure. In the synthesis of related spiro[3.3]heptan-1-ones, a 1-bicyclobutylcyclopropanol intermediate has been proposed, which undergoes a 'strain-relocating' semipinacol rearrangement. nih.gov
Transition States: While the direct experimental observation of transition states is challenging, computational methods such as Density Functional Theory (DFT) provide valuable insights into their structure and energetics. For instance, in a copper-catalyzed synthesis of functionalized methylenecyclobutanes, which are structurally related to the precursors of 1-azaspiro[3.3]heptane, DFT calculations have suggested the involvement of a copper-bound five-membered transition state. researchgate.net Similar computational studies on the [2+2] cycloaddition step in the 1-azaspiro[3.3]heptane synthesis could provide a deeper understanding of the reaction stereoselectivity and efficiency. The rearrangement of the 1-bicyclobutylcyclopropanol intermediate is thought to proceed through a cyclopropylcarbinyl cation, which represents a key transition state in the formation of the spiro[3.3]heptanone core. nih.gov
| Species | Type | Reaction | Method of Characterization/Investigation |
|---|---|---|---|
| Spirocyclic β-lactam | Intermediate | [2+2] Cycloaddition | NMR, MS, X-ray Crystallography |
| 1-Bicyclobutylcyclopropanol | Intermediate | Semipinacol Rearrangement | Proposed based on reaction outcome |
| Copper-bound five-membered species | Transition State | Copper-catalyzed carbene reactions | DFT Calculations researchgate.net |
| Cyclopropylcarbinyl cation | Transition State | Semipinacol Rearrangement | Proposed based on mechanistic principles nih.gov |
Solvent Effects and Catalysis in 1-Azaspiro[3.3]heptane Transformations
The choice of solvent and the use of catalysts can significantly influence the outcome of reactions involving the synthesis and functionalization of 1-azaspiro[3.3]heptane.
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role. For the reduction of the spirocyclic β-lactam, ethereal solvents like tetrahydrofuran (THF) are commonly used to solubilize the reducing agents and the substrate. univ.kiev.ua In functionalization reactions, the choice of solvent can impact the reactivity of both the nucleophile and the electrophile. For instance, in N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can accelerate the reaction rate by solvating the counter-ion of the base and leaving the nucleophilic nitrogen more exposed.
Catalysis: While the initial [2+2] cycloaddition is typically a thermal process, subsequent transformations can be catalyzed. In the synthesis of a related 2-oxa-6-azaspiro[3.3]heptane, a phase-transfer catalyst (PTC) like tetrabutylammonium hydrogen sulfate was used to facilitate the reaction between an aqueous solution of sodium hydroxide and the organic reactants. acs.org This highlights the potential for catalytic approaches to improve reaction efficiency and scalability. Furthermore, acid catalysis is employed in the semipinacol rearrangement leading to spiro[3.3]heptan-1-ones, where a proton source facilitates the formation of the key cationic intermediate. nih.gov The functionalization of the 1-azaspiro[3.3]heptane core can also be influenced by catalysis. For example, palladium-catalyzed cross-coupling reactions have been utilized for the N-arylation of related 2,6-diazaspiro[3.3]heptanes, demonstrating the applicability of transition-metal catalysis in modifying this class of compounds. acs.org
Theoretical and Computational Chemistry Studies on 1 Azaspiro 3.3 Heptane
Electronic Structure and Molecular Orbital Analysis of the Azaspiro[3.3]heptane System
Computational quantum chemistry provides significant insights into the electronic properties of the 1-azaspiro[3.3]heptane system. Molecular orbital (MO) theory describes the distribution and energy of electrons within the molecule, which are fundamental to understanding its stability, reactivity, and spectroscopic characteristics. utexas.edu The orbitals in MO theory are spread across the entire molecule, defining its electronic landscape. utexas.edu
For 1-azaspiro[3.3]heptane, the electronic structure is largely defined by its constituent azetidine (B1206935) rings and the spirocyclic center. The highest occupied molecular orbital (HOMO) is expected to be localized predominantly on the nitrogen atom, characteristic of the non-bonding lone pair of electrons. The energy of the HOMO is a critical determinant of the molecule's nucleophilicity and its propensity to engage in reactions with electrophiles.
Conversely, the lowest unoccupied molecular orbital (LUMO) is anticipated to be an antibonding orbital (σ*) associated with the C-N bonds of the azetidine ring. escholarship.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A larger HOMO-LUMO gap generally implies greater stability. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and shapes of these frontier orbitals, providing a quantitative basis for predicting chemical behavior. researchgate.net
The introduction of substituents on the azaspiro[3.3]heptane core can significantly perturb its electronic structure. Electron-withdrawing groups would be expected to lower the energy of the HOMO, decreasing the nucleophilicity of the nitrogen, while electron-donating groups would have the opposite effect. Such modifications are crucial in tuning the molecule's properties for specific applications in medicinal chemistry. nih.gov
Table 1: Key Molecular Orbitals and Their Expected Characteristics in 1-Azaspiro[3.3]heptane
| Molecular Orbital | Primary Atomic Contribution | Expected Characteristics | Implication for Reactivity |
|---|---|---|---|
| HOMO | Nitrogen (n orbital) | Non-bonding, localized on the nitrogen atom. | Site of protonation and reaction with electrophiles. |
| LUMO | C-N bonds (σ* orbital) | Antibonding, distributed along the C-N bonds. | Site of nucleophilic attack, leading to ring-opening. |
Conformational Analysis and Energy Landscapes of 1-Azaspiro[3.3]heptane
The conformational flexibility of a molecule is a critical aspect of its biological activity and physical properties. The energy landscape perspective provides a framework for understanding the accessible conformations and the energetic barriers between them. nih.govrsc.org For 1-azaspiro[3.3]heptane, the spirocyclic nature of the core imposes significant conformational rigidity. rsc.orguniba.it
Unlike more flexible ring systems like piperidine (B6355638) or cyclohexane, which can adopt various chair, boat, and twist-boat conformations, the 1-azaspiro[3.3]heptane scaffold has very limited conformational freedom. chemistrysteps.com The two four-membered rings are held in a relatively fixed, perpendicular orientation by the shared spiro-carbon. This rigidity is a key feature exploited in drug design, as it reduces the entropic penalty upon binding to a biological target and offers a predictable orientation of substituents. uniba.itresearchgate.netresearchgate.net
Assessment of Ring Strain and Stability in the Spirocyclic Azetidine Core
The defining characteristic of four-membered rings like azetidine is the presence of significant ring strain. rsc.orgresearchwithrutgers.com This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, as well as from torsional strain due to eclipsing interactions of substituents on adjacent ring atoms. chemistrysteps.comwikipedia.orglibretexts.orgopenstax.org In 1-azaspiro[3.3]heptane, two such strained rings are fused at a central carbon atom.
The total ring strain in a molecule can be estimated experimentally by measuring its heat of combustion and comparing it to a strain-free reference compound. openstax.orgutexas.edu Computational methods can also be employed to calculate the strain energy. The ring strain of a single azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org
Table 2: Comparison of Ring Strain in Various Cycloalkanes and Heterocycles
| Ring System | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Cyclopropane (B1198618) | 3 | ~28-29 |
| Aziridine | 3 | ~27.7 |
| Cyclobutane (B1203170) | 4 | ~26 |
| Azetidine | 4 | ~25.4 |
| Cyclopentane | 5 | ~6-7 |
| Pyrrolidine | 5 | ~5.4 |
| Cyclohexane | 6 | ~0-1 |
(Data compiled from various sources rsc.orgwikipedia.orgutexas.edu)
Computational Prediction of Reactivity and Reaction Mechanisms for 1-Azaspiro[3.3]heptane Oxalate (B1200264)
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. thescience.devmit.edudntb.gov.ua For 1-azaspiro[3.3]heptane oxalate, theoretical studies can model how the molecule will behave under various chemical conditions. The reactivity is primarily governed by two features: the nucleophilic nitrogen atom and the inherent ring strain of the azetidine rings. rsc.orgacs.org
In the oxalate salt, the nitrogen atom of the azaspiro[3.3]heptane is protonated, forming an azetidinium cation. This protonation deactivates the nitrogen as a nucleophile. However, it significantly enhances the electrophilicity of the α-carbon atoms (the carbons adjacent to the nitrogen). Computational models can predict the transition states and activation energies for nucleophilic attack at these positions. Such reactions would be driven by the release of the considerable ring strain upon opening of the four-membered ring. rsc.orgresearchwithrutgers.comrsc.org
DFT calculations can be used to model the entire reaction coordinate for a potential ring-opening reaction. For example, the reaction of the 1-azaspiro[3.3]heptane cation with a nucleophile would likely proceed via an Sₙ2-like mechanism, where the nucleophile attacks a carbon adjacent to the positive nitrogen center, leading to the cleavage of a C-N bond. Computational models can help predict which C-N bond is more likely to break and the stereochemical outcome of the reaction. These predictive capabilities allow chemists to design reactions and understand unexpected outcomes without extensive trial-and-error experimentation. thescience.devmit.edu
In Silico Modeling of Intermolecular Interactions in the Oxalate Salt Crystal Lattice
The solid-state structure and properties of this compound are determined by the network of intermolecular interactions within its crystal lattice. In silico modeling provides a molecular-level understanding of these forces, which include strong ionic interactions, hydrogen bonding, and weaker van der Waals forces. mdpi.comrsc.orgresearchgate.net
In the crystal structure of this compound, the primary interaction is the electrostatic attraction between the positively charged 1-azaspiro[3.3]heptanium cation and the negatively charged oxalate dianion. Beyond this fundamental ionic interaction, hydrogen bonding plays a crucial role. The protonated nitrogen of the cation (N-H+) acts as a strong hydrogen bond donor, while the carboxylate oxygen atoms of the oxalate anion are strong hydrogen bond acceptors.
Computational methods can be used to calculate the geometry and energy of these intermolecular interactions. researchgate.netnih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and quantify the strength of hydrogen bonds and other weak interactions that dictate the crystal packing. acs.org The consideration of dispersion forces is essential for accurately calculating the lattice energy of molecular crystals. mdpi.com Understanding these interactions is critical for predicting physicochemical properties such as melting point, solubility, and crystal morphology.
Table 3: Principal Intermolecular Interactions in the this compound Crystal Lattice
| Interaction Type | Donor/Acceptor Groups | Relative Strength | Role in Crystal Lattice |
|---|---|---|---|
| Ion-Ion Electrostatic | Azaspiro[3.3]heptanium (+) and Oxalate (2-) | Very Strong | Primary force holding the lattice together. |
| Hydrogen Bonding | Donor: N-H+ Acceptor: O=C-O- | Strong | Directs the specific orientation of ions and contributes significantly to lattice energy. |
Advanced Analytical Methodologies for the Investigation of 1 Azaspiro 3.3 Heptane Oxalate Chemistry
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Azaspiro[3.3]heptane oxalate (B1200264) in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of each atom.
In the ¹H NMR spectrum, the protons of the azaspiro[3.3]heptane moiety are expected to exhibit distinct chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) would appear at a downfield chemical shift, typically in the range of 3.0-4.0 ppm, due to the deshielding effect of the nitrogen. The β-protons would resonate at a more upfield region. The formation of the oxalate salt leads to protonation of the nitrogen atom, which further influences the chemical shifts of the neighboring protons, often causing a downfield shift compared to the free base. The N-H proton itself can be observed, although its chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to proton exchange.
The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the nitrogen (α-carbons) will be observed at a downfield chemical shift. The spirocyclic carbon atom, being a quaternary carbon, will typically show a weaker signal. The oxalate counter-ion will exhibit a characteristic signal for its carboxylate carbons, generally in the range of 160-170 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals unequivocally. COSY spectra reveal the coupling relationships between protons, allowing for the mapping of the proton connectivity within the spirocyclic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful method for assigning the carbon signals based on the already assigned proton spectrum.
Furthermore, NMR spectroscopy is a powerful technique for monitoring reactions involving 1-Azaspiro[3.3]heptane oxalate in real-time. By acquiring spectra at different time points, the consumption of reactants, the formation of intermediates, and the appearance of products can be followed, providing valuable kinetic and mechanistic information.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH₂ | 3.5 - 4.0 | 55 - 60 |
| β-CH₂ | 2.0 - 2.5 | 30 - 35 |
| Spirocyclic Carbon | - | 40 - 45 |
| N-H | Variable (5.0 - 9.0) | - |
| Oxalate Carbonyl | - | 160 - 170 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS techniques are instrumental in confirming its identity and in studying its fragmentation pathways, which can offer mechanistic insights into its chemical reactions.
Under electrospray ionization (ESI) conditions, this compound will typically be observed as the protonated molecular ion of the free base, [C₆H₁₁N + H]⁺. The oxalate counter-ion is usually not observed directly. The high-resolution mass spectrometry (HRMS) measurement of this ion allows for the determination of the elemental composition with high accuracy, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation of the protonated 1-Azaspiro[3.3]heptane is expected to proceed through the cleavage of the strained four-membered rings. Common fragmentation pathways would involve the loss of small neutral molecules such as ethene (C₂H₄) or cyclopropane (B1198618) (C₃H₆), leading to characteristic fragment ions. The analysis of these fragmentation patterns can help in the structural confirmation of the spirocyclic core.
In the context of reaction monitoring, mass spectrometry can be coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures. This allows for the separation and identification of starting materials, intermediates, products, and byproducts, providing a comprehensive picture of the reaction progress and helping to elucidate the reaction mechanism.
Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound (ESI-MS)
| Ion Description | Expected m/z |
| Protonated Molecular Ion | 98.102 |
| [M+H - C₂H₄]⁺ | 70.065 |
| [M+H - C₃H₆]⁺ | 56.050 |
Note: The m/z values are for the most abundant isotopes.
Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Changes During Reactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are particularly useful for monitoring chemical transformations involving this compound.
In the IR spectrum of this compound, characteristic absorption bands for the N-H stretching vibrations of the ammonium (B1175870) ion are expected in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the spirocyclic rings will appear around 3000-2850 cm⁻¹. The oxalate counter-ion will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups, typically in the regions of 1700-1600 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The C-C stretching of the oxalate will also be present.
Raman spectroscopy provides complementary information. The C-C stretching vibrations of the spirocyclic skeleton are often more prominent in the Raman spectrum. The symmetric stretching vibration of the oxalate carboxylate groups is also typically strong in the Raman spectrum.
During a chemical reaction where the amine functionality of 1-Azaspiro[3.3]heptane is modified, changes in the N-H stretching region of the IR spectrum can be monitored. Similarly, if the oxalate counter-ion is involved in a reaction, the characteristic carboxylate bands will show changes in their position and intensity. This allows for the real-time tracking of functional group transformations.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200 - 2800 | Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O Asymmetric Stretch (Oxalate) | 1700 - 1600 | Weak |
| C=O Symmetric Stretch (Oxalate) | 1400 - 1300 | Strong |
| C-N Stretch | 1250 - 1020 | Moderate |
Single Crystal X-ray Diffraction for Elucidating Solid-State Architectures and Supramolecular Assembly
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can provide definitive information about its solid-state architecture, including bond lengths, bond angles, and the conformation of the spirocyclic rings.
The crystal structure would reveal the exact geometry of the protonated 1-azaspiro[3.3]heptane cation and the oxalate anion. It would show how these ions are packed in the crystal lattice and the nature of the intermolecular interactions that hold them together. Of particular interest would be the hydrogen bonding network between the ammonium group of the cation and the carboxylate groups of the oxalate anion. These hydrogen bonds are expected to play a crucial role in the formation and stability of the crystal structure, leading to a supramolecular assembly.
The data obtained from X-ray diffraction, such as the crystal system, space group, and unit cell dimensions, provide a unique fingerprint of the crystalline solid. This information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility, and for confirming its purity and polymorphic form. While a specific crystal structure for this compound is not publicly available, analysis of similar azaspirocyclic compounds and oxalate salts allows for a confident prediction of its key structural features.
Interactive Data Table: Expected Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric |
| Key Interactions | N-H···O hydrogen bonds |
| Cation Conformation | Strained, non-planar rings |
| Anion Conformation | Planar or near-planar |
Applications of 1 Azaspiro 3.3 Heptane and Its Derivatives As Chemical Building Blocks and in Materials Science
Role of 1-Azaspiro[3.3]heptane in the Synthesis of Complex Organic Molecules
The 1-azaspiro[3.3]heptane motif is increasingly recognized as a crucial building block in the synthesis of complex organic molecules, especially within the field of drug discovery and medicinal chemistry. rsc.orgnih.govnih.gov Its rigid structure provides a predictable three-dimensional arrangement of functional groups, which is a highly desirable feature for designing molecules that can interact with biological targets with high specificity.
One of the most significant applications of the 1-azaspiro[3.3]heptane scaffold is as a bioisostere of piperidine (B6355638). nih.govnih.govenamine.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 1-azaspiro[3.3]heptane core has been successfully used to replace the piperidine ring in bioactive compounds, leading to the development of novel analogues with potentially improved pharmacological profiles.
A notable example is the incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine. nih.govnih.gov By replacing the piperidine fragment with the 1-azaspiro[3.3]heptane moiety, researchers have created a new, patent-free analogue with high activity. nih.govnih.gov This demonstrates the potential of this scaffold to generate novel intellectual property in the pharmaceutical industry. The synthesis of these derivatives often involves a key thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced to yield the desired 1-azaspiro[3.3]heptane core. nih.govnih.gov
The versatility of 1-azaspiro[3.3]heptane as a building block is further enhanced by the ability to introduce various functional groups, or "exit vectors," onto the spirocyclic framework. rsc.orgnih.gov This allows for the creation of a diverse library of compounds with different spatial orientations of substituents, which is crucial for optimizing interactions with biological targets. Expedient synthetic routes have been developed to access these highly functionalized modules, making them readily available for drug discovery programs. rsc.orgnih.gov
Below is a table summarizing examples of complex organic molecules synthesized using the 1-azaspiro[3.3]heptane scaffold:
| Parent Molecule | 1-Azaspiro[3.3]heptane Analogue | Application/Significance | Reference |
| Bupivacaine (anesthetic) | A patent-free analogue with high activity. | Medicinal Chemistry | nih.govnih.gov |
| Piperidine-containing compounds | Various derivatives where 1-azaspiro[3.3]heptane acts as a bioisostere. | Drug Discovery | nih.govnih.govenamine.net |
Integration into Polymeric Architectures and Advanced Materials
Based on the available scientific literature, there is currently limited information on the specific integration of 1-azaspiro[3.3]heptane and its derivatives into polymeric architectures and advanced materials. Research in this area appears to be an emerging field with potential for future exploration.
Supramolecular Recognition and Host-Guest Chemistry Involving the Azaspiro[3.3]heptane Core
Utilization as Scaffolds for Ligand Design and Organocatalysis
While the development of chiral catalysts and ligands is a significant area of chemical research, the utilization of 1-azaspiro[3.3]heptane as a scaffold for ligand design and organocatalysis is not well-established in the reviewed scientific literature. Although the synthesis of chiral 1-substituted 2-azaspiro[3.3]heptanes has been reported, their application in organocatalysis has not been a primary focus of the available research.
Concluding Remarks and Future Research Avenues for 1 Azaspiro 3.3 Heptane Oxalate
Development of Novel and Sustainable Synthetic Routes for Azaspiro[3.3]heptanes
Future research will likely focus on the development of more efficient, scalable, and environmentally friendly synthetic methods for producing azaspiro[3.3]heptanes. researchgate.net This includes the exploration of new catalytic systems and diversity-oriented synthesis strategies to access a wider range of functionalized derivatives. nih.gov
Exploration of Unconventional Reactivity Pathways
Investigating the reactivity of the strained ring system of azaspiro[3.3]heptane could unveil novel chemical transformations. Understanding and harnessing this reactivity can lead to the development of new synthetic methodologies and the creation of complex molecular architectures.
Advanced Computational Modeling for Structure-Reactivity Relationships in this Class of Compounds
The use of computational modeling can provide deeper insights into the structure-activity relationships of azaspiro[3.3]heptane derivatives. These studies can aid in the rational design of new compounds with optimized properties and predict their biological activities, thus accelerating the drug discovery process.
Expanding the Scope of Non-Biological Applications of the Azaspiro[3.3]heptane Scaffold
While the primary focus has been on medicinal chemistry, the unique properties of the azaspiro[3.3]heptane scaffold could be exploited in other areas, such as materials science and catalysis. Future research could explore its use in the development of novel polymers, ligands for catalysis, or as chiral resolving agents.
Q & A
Q. What are the established synthetic routes for 1-azaspiro[3.3]heptane oxalate?
The synthesis typically involves two key steps: (1) constructing the spirocyclic core via a [2+2] cycloaddition between an alkene and Graf's isocyanate (ClO₂SNCO), yielding a β-lactam intermediate, and (2) reducing the β-lactam to form 1-azaspiro[3.3]heptane. The oxalate salt is then generated by reacting the free base with oxalic acid. This route, scalable to gram quantities, starts from cost-effective precursors like cyclobutanone and employs Wittig reactions for alkene formation .
Q. How does the spirocyclic structure of 1-azaspiro[3.3]heptane influence its physicochemical properties compared to piperidine?
The spirocyclic structure reduces conformational flexibility, lowering entropic penalties during target binding. Despite similar pKa (~9.0) and logP values to piperidine, the oxalate salt exhibits improved metabolic stability due to decreased susceptibility to cytochrome P450 oxidation. Structural rigidity also enhances solubility in polar solvents (e.g., water or DMSO) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirms spirocyclic geometry (e.g., distinct coupling constants for axial/equatorial protons).
- X-ray crystallography : Resolves bond angles and salt formation with oxalate.
- HPLC-MS : Validates purity and quantifies residual solvents or byproducts.
- Thermogravimetric analysis (TGA) : Assesses thermal stability of the oxalate salt .
Advanced Research Questions
Q. What strategies enable site-selective derivatization of this compound for structure-activity relationship (SAR) studies?
The 3-position of the spirocycle is amenable to electrophilic substitution (e.g., halogenation, nitration). For late-stage diversification, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups. Ring-expansion reactions (e.g., with diazo compounds) and fluorination at the bridgehead further modulate steric and electronic properties .
Q. How does the choice of counterion (e.g., oxalate vs. sulfonate) impact the stability and solubility of 1-azaspiro[3.3]heptane salts?
Oxalate salts offer moderate solubility in aqueous buffers (e.g., ~15 mg/mL at pH 7.4) but may exhibit hygroscopicity. Sulfonate salts (e.g., tosylate) provide superior thermal stability (>200°C) and solubility in organic solvents, facilitating reactions under anhydrous conditions. Counterion selection should align with downstream applications (e.g., oxalate for in vivo studies due to biocompatibility) .
Q. What contradictions exist in reported bioisosteric replacement outcomes when substituting piperidine with this compound?
While the spirocycle improves metabolic stability in PARP inhibitors, its rigid geometry can reduce binding affinity for targets requiring conformational adaptation. For example, in bupivacaine analogs, the oxalate salt retains anesthetic activity but shows altered pharmacokinetics due to slower tissue penetration. Researchers must balance rigidity-induced potency gains with bioavailability trade-offs .
Q. How can computational methods optimize the design of this compound derivatives?
Molecular dynamics simulations predict binding poses by modeling spirocycle-induced conformational constraints. Density functional theory (DFT) calculates protonation states and oxalate dissociation kinetics. Machine learning models trained on spirocyclic compound libraries can prioritize derivatives with optimal logD, pKa, and topological polar surface area .
Methodological Considerations
- Synthetic Reproducibility : Ensure strict temperature control during [2+2] cycloaddition (typically 0–5°C) to minimize β-lactam ring-opening side reactions .
- In Vivo Testing : Use oxalate salt formulations for preclinical studies to avoid pH-dependent solubility issues observed with free bases .
- Data Validation : Cross-reference NMR shifts with literature (e.g., δ ~3.2 ppm for bridgehead protons) to confirm spirocyclic integrity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
